1-(Hept-1-YN-1-YL)-3-nitrobenzene
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Overview
Description
1-(Hept-1-YN-1-YL)-3-nitrobenzene is an organic compound characterized by the presence of a heptynyl group attached to a nitrobenzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hept-1-YN-1-YL)-3-nitrobenzene typically involves the alkynylation of a nitrobenzene derivative. One common method is the copper-catalyzed alkynylation reaction, where a nitrobenzene substrate is reacted with a heptynyl halide in the presence of a copper catalyst and a base . The reaction is usually carried out in an organic solvent such as acetonitrile under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-(Hept-1-YN-1-YL)-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the nitro group can yield the corresponding amine derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrobenzene derivatives.
Scientific Research Applications
1-(Hept-1-YN-1-YL)-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Hept-1-YN-1-YL)-3-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The heptynyl group can also participate in hydrophobic interactions with target proteins, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
1-(Hept-1-YN-1-YL)-3-nitrobenzene can be compared with other similar compounds such as:
1-(Hept-1-YN-1-YL)-2-nitrobenzene: Differing in the position of the nitro group on the benzene ring.
1-(Hept-1-YN-1-YL)-4-nitrobenzene: Another positional isomer with the nitro group at the para position.
1-(Hept-1-YN-1-YL)-3-aminobenzene: A reduced form with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific structural arrangement, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
923027-30-9 |
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Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-hept-1-ynyl-3-nitrobenzene |
InChI |
InChI=1S/C13H15NO2/c1-2-3-4-5-6-8-12-9-7-10-13(11-12)14(15)16/h7,9-11H,2-5H2,1H3 |
InChI Key |
DKCMBMIQZXQWFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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